5-Methyl-2-pyrazinecarboxylic acid

Agrochemicals Photosynthesis inhibition Herbicide discovery

This intermediate is critical for glipizide/acipimox synthesis; the 5-methyl group is essential for API integrity. It is a proven MOF ligand for in situ 2,5-pyrazinedicarboxylate formation and a validated anti-TB scaffold (MIC ~10 μM). Bioproduction offers green supply advantages.

Molecular Formula C6H6N2O2
Molecular Weight 138.12 g/mol
CAS No. 5521-55-1
Cat. No. B017604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-pyrazinecarboxylic acid
CAS5521-55-1
Synonyms5-Methyl-2-pyrazinoic Acid;  5-Methylpyrazine Carboxylic Acid;  5-Methyl-pyrazinecarboxylic Acid; 
Molecular FormulaC6H6N2O2
Molecular Weight138.12 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=N1)C(=O)O
InChIInChI=1S/C6H6N2O2/c1-4-2-8-5(3-7-4)6(9)10/h2-3H,1H3,(H,9,10)
InChIKeyRBYJWCRKFLGNDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-pyrazinecarboxylic Acid (CAS 5521-55-1) Procurement Guide: Key Intermediate for Pharmaceuticals & Advanced Materials


5-Methyl-2-pyrazinecarboxylic acid (MPCA, CAS 5521-55-1) is a heteroaromatic pyrazine derivative with a molecular formula of C6H6N2O2 and a molecular weight of 138.12 g/mol . It is a white to orange crystalline powder with a melting point of 167–171 °C and a predicted pKa of 3.53±0.10 . MPCA serves as a crucial pharmaceutical intermediate for the synthesis of the antidiabetic drug glipizide and the lipid-lowering agent acipimox [1]. Its bifunctional nature—containing both a carboxylate group and a pyrazine nitrogen—enables its use as a versatile ligand in the construction of lanthanide metal-organic frameworks (MOFs) and coordination polymers with unique magnetic and photoluminescent properties .

Why Generic 5-Methyl-2-pyrazinecarboxylic Acid Substitution Fails: Critical Differences in Reactivity, Selectivity, and Material Properties


While several pyrazinecarboxylic acid derivatives share a common core structure, 5-methyl-2-pyrazinecarboxylic acid exhibits distinct physicochemical and functional properties that preclude generic substitution. The presence of a methyl group at the 5-position significantly alters solubility profiles in key industrial solvents [1], modifies coordination behavior with metal ions [2], and imparts unique biological activity as a precursor to pharmacologically active derivatives [3]. Unsubstituted 2-pyrazinecarboxylic acid, for instance, lacks the steric and electronic effects necessary for the selective synthesis of glipizide and acipimox. Similarly, 5-hydroxypyrazine-2-carboxylic acid and 6-chloropyrazine-2-carboxylic acid exhibit divergent reactivity and coordination geometries [4]. These differences translate directly into variations in synthetic yield, product purity, and final material performance. Substituting MPCA with a non-methylated analog in a pharmaceutical synthesis or MOF construction risks complete synthetic failure or the production of materials with suboptimal properties. The quantitative evidence presented below substantiates these critical differentiations and guides scientific and industrial procurement decisions.

5-Methyl-2-pyrazinecarboxylic Acid: Quantified Differentiation from Closest Analogs for Informed Procurement


Herbicidal Activity: Superior Photosynthesis Inhibition Compared to Unsubstituted Analog

A derivative of 5-methyl-2-pyrazinecarboxylic acid, specifically 2-(5-methyl-pyrazine-2-carboxamido)benzoic acid, exhibits potent inhibition of the oxygen evolution rate in spinach chloroplasts with an IC50 of 85.0 μmol·L-1 [1]. This represents a significant improvement over the unsubstituted pyrazine-2-carboxylic acid amide analog, which shows no measurable activity under identical assay conditions [1]. The presence of the 5-methyl group is critical for this herbicidal activity.

Agrochemicals Photosynthesis inhibition Herbicide discovery

Coordination Chemistry: Unique Bidentate Chelation Mode Enables Distinct MOF Architectures

5-Methyl-2-pyrazinecarboxylate (mpca-) acts as a bidentate chelating ligand via its pyrazine nitrogen and carboxylate oxygen, coordinating to metal ions in a κ2N,O fashion [1]. This coordination mode is distinct from that of 2-pyrazinecarboxylate, which typically binds in a monodentate manner through the carboxylate group only [2]. The bidentate chelation of mpca- leads to the formation of stable, discrete mononuclear complexes (e.g., [Co(mpca)2(H2O)2]) and facilitates the construction of extended supramolecular networks through hydrogen-bonding and π-π stacking interactions [1].

Coordination chemistry Metal-organic frameworks Crystal engineering

Solubility in Key Industrial Solvents: Enables Optimized Purification and Process Design

The solubility of 5-methyl-2-pyrazinecarboxylic acid was determined in 12 pure solvents at temperatures from 273.15 K to 313.15 K [1]. At 298.15 K, the solubility decreases in the order: 1,4-dioxane > ethanol > n-propanol > 1-butanol > methanol > isopropanol > acetone > 2-butanone > ethyl acetate > water > acetonitrile > toluene [1]. This solubility profile differs significantly from that of the unsubstituted 2-pyrazinecarboxylic acid, which shows markedly higher solubility in water and lower solubility in alcohols [2].

Process chemistry Crystallization Pharmaceutical manufacturing

Magnetic Properties: Antiferromagnetic Coupling Constant Provides a Benchmark for Material Design

The diiron(III) complex [Fe(mpca)2(OH)]2·2H2O, synthesized using 5-methyl-2-pyrazinecarboxylate, exhibits intramolecular antiferromagnetic coupling with a coupling constant J = -21.2 cm-1 (using the Hamiltonian H = -2J S1·S2) [1]. This value is distinct from that observed for the analogous complex prepared with unsubstituted 2-pyrazinecarboxylate, which typically exhibits weaker antiferromagnetic interactions (J ≈ -10 to -15 cm-1) due to differences in the superexchange pathway mediated by the ligand [2].

Molecular magnetism Coordination chemistry Materials science

5-Methyl-2-pyrazinecarboxylic Acid: Optimal Research & Industrial Applications Based on Quantified Evidence


Synthesis of Glipizide and Acipimox: Critical Pharmaceutical Intermediate

5-Methyl-2-pyrazinecarboxylic acid is the essential precursor for the commercial synthesis of the sulfonylurea antidiabetic drug glipizide and the lipid-lowering agent acipimox [1]. The 5-methyl substitution is indispensable for the pharmacological activity of the final drug substances. Procuring the unsubstituted 2-pyrazinecarboxylic acid would lead to a different chemical entity that lacks the required biological activity, rendering the synthesis futile. The high-yield electrochemical oxidation route (88.6% yield, 98.3% purity) provides a scalable and cost-effective manufacturing process [2].

Construction of Lanthanide Metal-Organic Frameworks (Ln-MOFs) with Tailored Porosity and Luminescence

MPCA reacts with Ln(NO3)3·6H2O (Ln = Eu, Tb, Gd) to form three-dimensional MOFs with open channels [1]. The bidentate chelation of the mpca- ligand, enabled by the 5-methyl group, directs the formation of specific network topologies that are not accessible with unsubstituted pyrazinecarboxylate. These Ln-MOFs exhibit tunable luminescence properties, making them candidates for chemical sensing and optical devices [2]. For researchers in materials science, MPCA offers a distinct coordination chemistry advantage over its analogs.

Design of Molecule-Based Magnetic Materials with Predictable Exchange Coupling

The diiron(III) complex [Fe(mpca)2(OH)]2·2H2O, with its well-defined antiferromagnetic coupling constant of J = -21.2 cm-1, serves as a benchmark for studying magneto-structural correlations in dinuclear iron systems [1]. The stronger coupling, compared to complexes of unsubstituted pyrazinecarboxylate, is attributed to the electronic influence of the 5-methyl group on the superexchange pathway [2]. This makes MPCA the ligand of choice for researchers aiming to fine-tune magnetic properties in coordination polymers and molecular magnets.

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